molecular formula C9H14N2OS B6255852 N-(pentan-3-yl)-1,3-thiazole-5-carboxamide CAS No. 1863523-94-7

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide

Cat. No. B6255852
CAS RN: 1863523-94-7
M. Wt: 198.3
InChI Key:
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Description

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide, also known as NPT-5, is a synthetic compound that has been studied for its potential applications in various scientific research fields. NPT-5 is a small molecule derived from thiazole, a heterocyclic compound with five-membered ring containing two nitrogen atoms and one sulfur atom. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential use in drug delivery, as well as its ability to modulate the activity of specific enzymes.

Scientific Research Applications

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide has been studied for its potential applications in various scientific research fields, such as drug delivery, enzyme modulation, and anti-cancer and anti-microbial activities. It has been found to be an effective drug delivery system, as it can be used to deliver various drugs to target cells in a controlled manner. In addition, this compound has been found to modulate the activity of specific enzymes, such as kinases and phosphatases, which can be used to regulate the activity of certain proteins. Furthermore, this compound has been studied for its potential anti-cancer and anti-microbial activities, as it has been found to inhibit the growth of various cancer cell lines and to inhibit the growth of certain bacterial and fungal species.

Mechanism of Action

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide is thought to exert its effects by binding to specific proteins, such as kinases and phosphatases, and modulating their activity. It has also been found to interact with certain receptors, such as the estrogen receptor, and to modulate their activity. Furthermore, this compound has been found to interact with certain transporters, such as the P-glycoprotein transporter, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, such as kinases and phosphatases, which can be used to regulate the activity of certain proteins. In addition, this compound has been found to interact with certain receptors, such as the estrogen receptor, and to modulate their activity. Furthermore, this compound has been found to interact with certain transporters, such as the P-glycoprotein transporter, and to modulate their activity.

Advantages and Limitations for Lab Experiments

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. Furthermore, it has been found to be an effective drug delivery system, as it can be used to deliver various drugs to target cells in a controlled manner. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be toxic at high concentrations, and therefore must be used with caution. In addition, it has been found to be susceptible to hydrolysis and oxidation, which can reduce its efficacy.

Future Directions

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide has potential applications in various scientific research fields, such as drug delivery, enzyme modulation, and anti-cancer and anti-microbial activities. Future research should focus on further exploring the mechanisms of action of this compound, as well as its potential applications in drug delivery and enzyme modulation. In addition, further research should be conducted to explore the potential of this compound as an anti-cancer and anti-microbial agent. Furthermore, further research should be conducted to explore the potential of this compound as a tool for regulating the activity of specific proteins and receptors. Finally, further research should be conducted to explore the potential of this compound as a tool for modulating the activity of various transporters.

Synthesis Methods

N-(pentan-3-yl)-1,3-thiazole-5-carboxamide can be synthesized via a two-step process. The first step involves the reaction of thiazole-5-carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the N-alkylated thiazole-5-carboxamide. The second step involves the reaction of the N-alkylated thiazole-5-carboxamide with an aryl halide, such as bromobenzene, in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(pentan-3-yl)-1,3-thiazole-5-carboxamide involves the reaction of pentan-3-amine with 2-bromoacetic acid followed by cyclization with Lawesson's reagent to form the desired product.", "Starting Materials": [ "Pentan-3-amine", "2-Bromoacetic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Pentan-3-amine is reacted with 2-bromoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(pentan-3-yl)glycine.", "Step 2: N-(pentan-3-yl)glycine is then reacted with Lawesson's reagent in the presence of a base such as triethylamine to form N-(pentan-3-yl)-1,3-thiazole-5-carboxylic acid.", "Step 3: N-(pentan-3-yl)-1,3-thiazole-5-carboxylic acid is then converted to the desired product, N-(pentan-3-yl)-1,3-thiazole-5-carboxamide, by reaction with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in the presence of a suitable amine such as diisopropylethylamine (DIPEA)." ] }

CAS RN

1863523-94-7

Molecular Formula

C9H14N2OS

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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